tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Brand Name: Vulcanchem
CAS No.: 874801-60-2
VCID: VC2659221
InChI: InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37 g/mol

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

CAS No.: 874801-60-2

Cat. No.: VC2659221

Molecular Formula: C14H17N3O3S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate - 874801-60-2

Specification

CAS No. 874801-60-2
Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
IUPAC Name tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Standard InChI InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18)
Standard InChI Key XXJZEGQEPZVPBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

The compound tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate is known by several names and identifiers in chemical databases and literature. The primary nomenclature and identification information is summarized in Table 1.

ParameterInformation
IUPAC Nametert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Alternative Nametert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
CAS Number874801-60-2
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
InChIInChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18)
InChIKeyXXJZEGQEPZVPBH-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3
PubChem CID49788562

Table 1: Chemical identifiers for tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Structural Characteristics

The compound features a complex tricyclic structure with distinctive structural elements that contribute to its chemical properties and potential biological activity. The key structural features include:

  • A tricyclic framework designated by the terminology "tricyclo[7.4.0.02,7]" in the IUPAC name, indicating a specific arrangement of three fused rings.

  • A thieno-pyrimidine core (thieno[2,3-d]pyrimidine) fused with a pyridine ring, which forms the basis of its heterocyclic structure.

  • A thioether linkage (8-thia) that contributes to the compound's electronic properties and potential interaction with biological systems.

  • A tert-butyl carboxylate group, which serves as a protective group for the nitrogen atom and may influence the compound's solubility, stability, and pharmacokinetic properties.

  • A carbonyl group (3-oxo) that provides a potential site for hydrogen bonding and other intermolecular interactions .

The complex naming of this compound under the IUPAC system reflects its intricate structure with multiple rings and heteroatoms. The numbering system in the tricyclo nomenclature (7.4.0.02,7) indicates the specific connectivity pattern of the carbon skeleton, with the superscript notation representing bridging connections between specific carbon atoms .

Physical and Chemical Properties

Based on its structural features, tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate is expected to exhibit the following physical and chemical properties:

PropertyDescription/Value
AppearanceLikely a crystalline solid (based on similar compounds)
Molecular Weight307.37 g/mol
Hydrogen Bond AcceptorsMultiple, including carbonyl and nitrogen atoms
Hydrogen Bond DonorsAt least one (N-H in the pyrimidine ring)
Functional Groupstert-butyl carboxylate, amide, thioether, pyrimidine
SolubilityLikely soluble in organic solvents such as DMSO, DMF, dichloromethane; limited water solubility
ReactivityPotential for nucleophilic attack at carbonyl carbons; susceptible to acid-catalyzed hydrolysis of the tert-butyl carboxylate group

Table 2: Predicted physical and chemical properties based on structural analysis

Synthesis and Preparation

Optimization Strategies

For compounds with complex heterocyclic structures like tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate, several optimization strategies are typically employed to improve synthetic efficiency:

  • Reaction condition optimization, including temperature control, solvent selection, and catalyst systems to enhance yields and selectivity.

  • Protecting group strategies to manage multiple reactive sites during synthesis, with the tert-butyl carboxylate group itself serving as a protection for an amine functional group.

  • Modern synthetic methodologies such as microwave-assisted synthesis, continuous flow chemistry, or solid-phase synthesis may be applied to improve reaction efficiency.

  • Purification techniques optimization to achieve high-purity final products, which is essential for compounds intended for biological testing or pharmaceutical applications.

Biological Activity and Applications

Structure-Activity Relationships

For compounds containing the thieno[2,3-d]pyrimidine scaffold, several structure-activity relationship (SAR) principles have been established in medicinal chemistry research:

  • The nature and position of substituents on the thieno[2,3-d]pyrimidine core significantly influence binding affinity to biological targets.

  • The presence of hydrogen bond donors and acceptors in specific spatial arrangements is often critical for interaction with protein binding sites.

  • The conformation and three-dimensional structure of the tricyclic system can play a crucial role in determining the compound's ability to fit into binding pockets of target proteins.

  • Modifications to the tert-butyl carboxylate group, such as conversion to other ester derivatives or to the free carboxylic acid, can substantially alter pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Analytical Characteristics

Spectroscopic Properties

The spectroscopic properties of tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can be predicted based on its structural features:

Spectroscopic TechniqueExpected Characteristic Features
1H NMRSignals for tert-butyl protons (singlet, ~1.5 ppm); methylene protons of the pyridine ring (multiplets, ~2-4 ppm); aromatic/olefinic protons (singlets or doublets, ~7-8 ppm); N-H proton (broad singlet, variable chemical shift)
13C NMRSignals for carbonyl carbons (~160-170 ppm); aromatic/heterocyclic carbons (~120-150 ppm); tert-butyl carbons (quaternary carbon ~80 ppm, methyl carbons ~28 ppm); methylene carbons of the pyridine ring (~20-40 ppm)
IR SpectroscopyCharacteristic bands for C=O stretching (~1700-1750 cm-1 for ester, ~1650-1700 cm-1 for amide); N-H stretching (~3300-3500 cm-1); C-S stretching (~600-700 cm-1); C-O stretching (~1200-1300 cm-1)
Mass SpectrometryMolecular ion peak at m/z 307 (M+); fragmentation patterns likely including loss of tert-butyl group (m/z -57) and other characteristic fragmentations of heterocyclic systems

Table 3: Predicted spectroscopic properties of tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Current Research and Future Directions

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